![molecular formula C9H10O2 B037623 [2-(Ethenyloxy)phenyl]methanol CAS No. 120368-06-1](/img/structure/B37623.png)
[2-(Ethenyloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Ethenyloxy)phenyl]methanol is a chemical compound that is widely used in scientific research. It is also known as 2-(2-hydroxyphenyl)ethanol or phenylmethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
[2-(Ethenyloxy)phenyl]methanol has various scientific research applications. It is used as a starting material for the synthesis of various pharmaceutical and biologically active compounds. It also has applications in the field of polymer chemistry as a monomer for the synthesis of polyesters and polyurethanes. Furthermore, it is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of [2-(Ethenyloxy)phenyl]methanol is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo oxidation and reduction reactions to form various functionalized compounds.
Efectos Bioquímicos Y Fisiológicos
[2-(Ethenyloxy)phenyl]methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. It has also been shown to have antitumor and antimicrobial properties. Furthermore, it has been reported to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(Ethenyloxy)phenyl]methanol is its versatility. It can be used as a starting material for the synthesis of various compounds. It is also a cost-effective reagent that is readily available. However, one of the limitations of [2-(Ethenyloxy)phenyl]methanol is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for research on [2-(Ethenyloxy)phenyl]methanol. One area of research could be the development of new synthesis methods for this compound. Another area of research could be the investigation of its mechanism of action and its potential use as a therapeutic agent. Furthermore, [2-(Ethenyloxy)phenyl]methanol could be used as a building block for the synthesis of new functionalized compounds with potential applications in various fields.
Métodos De Síntesis
[2-(Ethenyloxy)phenyl]methanol can be synthesized by the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields [2-(Ethenyloxy)phenyl]methanol as a white crystalline solid with a melting point of 62-64°C. This synthesis method is simple, efficient, and cost-effective.
Propiedades
Número CAS |
120368-06-1 |
|---|---|
Nombre del producto |
[2-(Ethenyloxy)phenyl]methanol |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(2-ethenoxyphenyl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-6,10H,1,7H2 |
Clave InChI |
HHNXTTRUDPKPIR-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1CO |
SMILES canónico |
C=COC1=CC=CC=C1CO |
Sinónimos |
Benzenemethanol, 2-(ethenyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



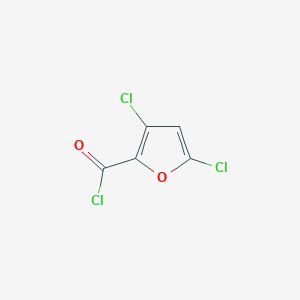
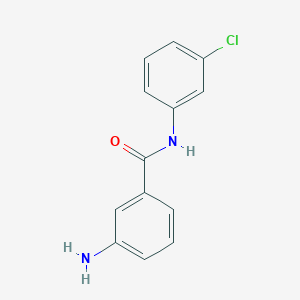
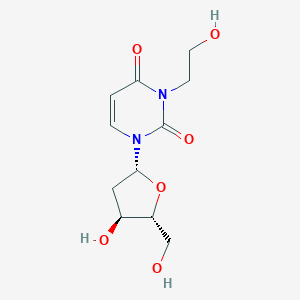
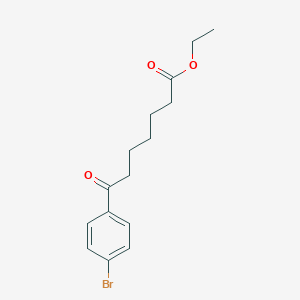
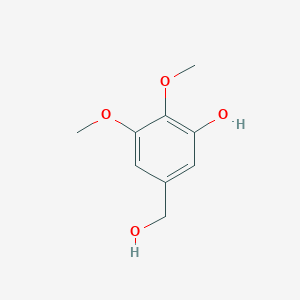
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
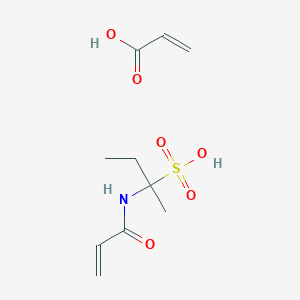
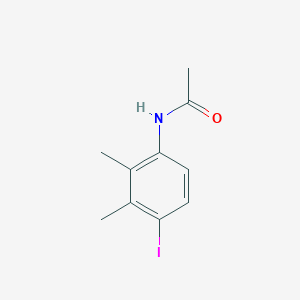
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

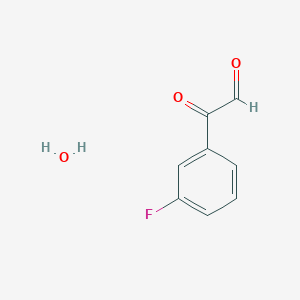
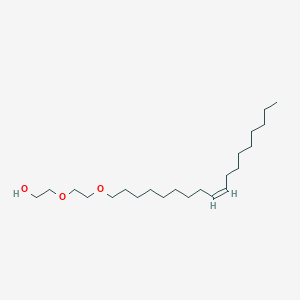
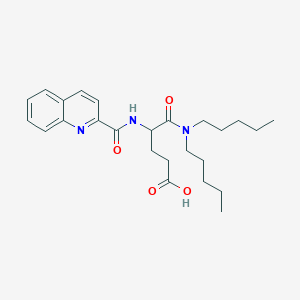
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)